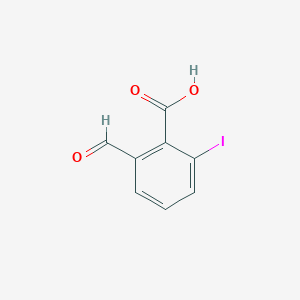

2-Formyl-6-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5IO3 |

|---|---|

Molecular Weight |

276.03 g/mol |

IUPAC Name |

2-formyl-6-iodobenzoic acid |

InChI |

InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) |

InChI Key |

YMLYPUKBSBDMOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-6-iodobenzoic acid: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-formyl-6-iodobenzoic acid is limited. This guide provides a comprehensive overview based on its known structural details and data extrapolated from closely related analogs, primarily 2-iodobenzoic acid and 4-formyl-2-iodobenzoic acid. All data presented for these analogs are clearly labeled as such.

Core Properties and Structure

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position. This substitution pattern imparts a unique chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis.

Chemical and Physical Properties

| Property | Value for this compound | Value for 2-Iodobenzoic acid (Analog) |

| IUPAC Name | This compound[1] | 2-iodobenzoic acid[][3] |

| Molecular Formula | C₈H₅IO₃[1] | C₇H₅IO₂[] |

| Molecular Weight | 276.03 g/mol [1][4] | 248.02 g/mol [] |

| CAS Number | 1289140-20-0[5] | 88-67-5[] |

| Appearance | Not specified | White solid or light brown powder[3] |

| Melting Point | Not specified | 160-162 °C[6] |

| Boiling Point | Not specified | 313.9 ± 25.0 °C at 760 mmHg[] |

| Solubility | Not specified | Slightly soluble in water; soluble in DMSO and methanol[] |

| pKa | Not specified | 2.85 at 25°C |

| InChI | InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)[1] | InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)[] |

| InChI Key | YMLYPUKBSBDMOJ-UHFFFAOYSA-N[1] | CJNZAXGUTKBIHP-UHFFFAOYSA-N[] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)O)C=O[1] | C1=CC=C(C(=C1)C(=O)O)I[] |

Spectral Data

Specific spectral data for this compound is not available in the public domain. The following tables present typical spectral features of the parent compound, 2-iodobenzoic acid, which can serve as a reference for the aromatic and carboxylic acid moieties.

¹H NMR Data for 2-Iodobenzoic acid (Analog) (Solvent: DMSO-d₆, 300 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | dd | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~8.1 | dd | 1H | Ar-H |

| ~13.5 | br s | 1H | -COOH |

¹³C NMR Data for 2-Iodobenzoic acid (Analog)

| Chemical Shift (ppm) | Assignment |

| ~95 | C-I |

| ~128 | Ar-CH |

| ~130 | Ar-CH |

| ~132 | Ar-C |

| ~139 | Ar-CH |

| ~141 | Ar-CH |

| ~168 | C=O |

Key IR Absorptions for 2-Iodobenzoic acid (Analog)

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~750 | C-I stretch |

Mass Spectrometry Data for 2-Iodobenzoic acid (Analog)

| m/z | Interpretation |

| 248 | [M]⁺ |

| 231 | [M-OH]⁺ |

| 203 | [M-COOH]⁺ |

| 127 | I⁺ |

| 76 | [C₆H₄]⁺ |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the aryl iodide.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols and amidation with amines.

-

Formyl (Aldehyde) Group: The aldehyde is susceptible to both oxidation and reduction.

-

Oxidation: Can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide, yielding 2-iodo-1,6-benzenedicarboxylic acid.[1]

-

Reduction: Can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride or lithium aluminum hydride, forming 2-(hydroxymethyl)-6-iodobenzoic acid.[1]

-

-

Aryl Iodide: The carbon-iodine bond is a key site for cross-coupling reactions and nucleophilic substitution.

-

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[1]

-

Cross-Coupling Reactions: The C-I bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The high reactivity of aryl iodides makes this compound a suitable substrate for these transformations.[4]

-

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, based on standard organic chemistry transformations, two logical synthetic routes can be proposed.

Proposed Synthesis Method 1: Iodination of 2-Formylbenzoic Acid

This approach involves the direct iodination of commercially available 2-formylbenzoic acid.

Caption: Iodination of 2-Formylbenzoic Acid.

Protocol:

-

Dissolve 2-formylbenzoic acid in a suitable acidic solvent (e.g., acetic acid).

-

Add a source of electrophilic iodine, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or nitric acid).

-

Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The ortho-para directing effect of the formyl and carboxylic acid groups would likely lead to a mixture of isomers, requiring purification.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Proposed Synthesis Method 2: Formylation of 2-Iodobenzoic Acid

This method involves introducing a formyl group onto 2-iodobenzoic acid, likely via a Vilsmeier-Haack reaction or a related formylation method.

Caption: Formylation of 2-Iodobenzoic Acid.

Protocol:

-

Activate 2-iodobenzoic acid, potentially by converting it to the acid chloride or another reactive derivative.

-

In a separate flask, prepare the Vilsmeier reagent by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperature.

-

Add the activated 2-iodobenzoic acid derivative to the Vilsmeier reagent.

-

Allow the reaction to proceed, monitoring by TLC.

-

Perform an aqueous workup to hydrolyze the intermediate and yield the aldehyde.

-

Extract the product and purify by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways. Research on related iodosalicylates has shown some potential for antitumor and antimicrobial properties, but this cannot be directly extrapolated to the title compound. Further research is required to determine its pharmacological profile.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. The safety precautions should be based on those for structurally similar compounds, such as 2-iodobenzoic acid.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of this compound for research and development purposes. As new research emerges, the specific properties and applications of this compound will become more clearly defined.

References

Spectroscopic Analysis of 2-Formyl-6-iodobenzoic Acid: A Technical Overview

Introduction

2-Formyl-6-iodobenzoic acid is an organic compound of interest in synthetic chemistry, serving as a potential building block for more complex molecules in drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and an aryl iodide, necessitates a thorough spectroscopic characterization to confirm its structure and purity. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is foundational to predicting its spectroscopic behavior. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a formyl group (-CHO) at position 2, and an iodine atom (-I) at position 6.

Spectroscopic Data Summary (Predicted)

The following tables summarize the anticipated quantitative data from various spectroscopic techniques. These are educated estimations based on known chemical shift and frequency ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.2 | Multiplet | 3H | Aromatic protons |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~125 - 145 | Aromatic carbons |

| ~95 | Aromatic carbon attached to Iodine (C-I) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1680-1700 | Strong | C=O stretch (Aldehyde) |

| 1550-1600 | Medium | C=C stretch (Aromatic) |

| ~750 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 276 | [M]⁺ (Molecular ion) |

| 259 | [M-OH]⁺ |

| 248 | [M-CO]⁺ or [M-CHO+H]⁺ |

| 149 | [M-I]⁺ |

| 127 | I⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for the characterization of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR) :

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a non-volatile solid, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. For ESI, the sample is first dissolved in a suitable solvent.

-

Ionization : The sample molecules are ionized in the source.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

"2-Formyl-6-iodobenzoic acid" chemical compatibility